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Cat. No.: B3053126 Get Quote

Introduction to Substance P and its Metabolites
Substance P (SP) is an eleven-amino acid neuropeptide belonging to the tachykinin family, with

the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1][2] It is widely distributed

in both the central and peripheral nervous systems and is involved in a variety of physiological

processes, including pain transmission, neuroinflammation, and vasodilation.[1][3] The

biological effects of SP are primarily mediated through its high-affinity neurokinin-1 receptor

(NK-1R), a G-protein coupled receptor.[1][4]

The blood-brain barrier is a highly selective, semi-permeable border of endothelial cells that

prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid

of the central nervous system where neurons reside.[5][6] The BBB is also a site of enzymatic

activity, capable of metabolizing neuropeptides like Substance P.[5][7]

Upon interaction with the BBB, Substance P is cleaved by various peptidases, including

angiotensin-converting enzyme (ACE) and neutral endopeptidase, into smaller fragments.[7]

One of the major C-terminal fragments generated at the BBB is Substance P (3-11).[7][8] This

fragment, along with the parent peptide, has been a subject of investigation for its ability to

cross the BBB and exert biological effects within the CNS.

Transport and Permeability of Substance P (3-11)
Across the Blood-Brain Barrier
Studies utilizing in vitro models of the BBB, primarily bovine brain microvessel endothelial cell

(BBMEC) monolayers, have demonstrated that the C-terminal fragment Substance P (3-11)
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can permeate the BBB.[9][10]

Quantitative Permeability Data
The transport of Substance P and its fragments across the BBB has been quantified in several

studies. The parent molecule, Substance P, exhibits saturable, carrier-mediated transport

kinetics, suggesting a specific transport system.[11] While data specifically for SP (3-11) is

limited, its formation as a major metabolite at the BBB and its subsequent detection on the

basal (brain) side of in vitro models confirms its ability to cross this barrier.

Compound Model System Parameter Value Reference

Substance P (1-

11)

BBMEC

Monolayers
Km 8.57 ± 1.59 nM [11]

Substance P (1-

11)

BBMEC

Monolayers
Vmax

0.017 ± 0.005

pmol min-1 mg-1

protein

[11]

Substance P (3-

11)

BBMEC

Monolayers

Permeation Rate

(Pe)
1.92 x 10-5 cm/s [9]

Note: The reported permeation rate for SP (3-11) should be interpreted with caution as it

originates from a single source and may be subject to variability based on experimental

conditions.

Mechanisms of Transport
The transport of Substance P across the BBB is an active process.[10] Studies have indicated

that this transport occurs via transcytosis.[10] Interestingly, the process does not seem to

involve endocytosis, as endocytic inhibitors like chloroquine and phenylarsine oxide did not

inhibit the transport of SP.[11] For molecular recognition by the transport receptor, both the C-

terminal and N-terminal regions of the Substance P molecule are essential.[11]

Metabolism of Substance P at the Blood-Brain
Barrier
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The BBB possesses significant metabolic activity, and Substance P is readily metabolized by

enzymes present on the surface of brain endothelial cells.[7]

Major Metabolites
In vitro studies using BBMECs have consistently identified Substance P (3-11) and Substance

P (1-7) as the major metabolites of Substance P.[7] Other minor metabolites that have been

identified include SP(1-4), SP(1-9), SP(2-11), SP(5-11), and SP(6-11).[7][8]

Metabolic Stability and Kinetics
The metabolism of Substance P at the BBB is a non-saturable process within the concentration

range of 100 nM to 10 µM.[7][8] After a 5-hour incubation with BBMECs, approximately 70% of

the initial Substance P concentration remains intact.[7][8] The profile of metabolites can be

dependent on the initial concentration of Substance P. At higher concentrations (1 µM and 10

µM), SP(3-11) is the predominant metabolite. However, at a lower, more physiological

concentration of 100 nM, the levels of SP(3-11) are comparable to those of SP(5-11) and SP(6-

11).[12]

Substance P
Concentration

Incubation
Time

% Intact
Substance P

Major
Metabolites

Reference

100 nM - 10 µM 5 hours ~70%
SP(3-11), SP(1-

7)
[7][8]

Effects of Substance P on Blood-Brain Barrier
Integrity
Substance P is a potent modulator of BBB permeability. It is known to play a significant role in

neurogenic inflammation, a process characterized by increased vascular permeability.[13][14]

Signaling Pathways Involved in SP-Mediated BBB
Disruption
Substance P exerts its effects on the BBB primarily through the NK-1 receptor.[13][15] The

binding of SP to NK-1R on brain microvascular endothelial cells initiates a cascade of
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intracellular events that can compromise the integrity of the barrier.

A key pathway implicated in this process is the RhoA/ROCK signaling cascade. Activation of

this pathway leads to the formation of actin stress fibers, which in turn can lead to endothelial

cell contraction and a breakdown of the barrier.[15] SP has also been shown to stimulate the

phosphorylation of extracellular signal-regulated kinase (Erk1/2).[15][16] Furthermore, SP can

induce the secretion of pro-inflammatory molecules like TNF-α and angiopoietin-2 from brain

endothelial cells, which can alter the localization and distribution of tight junction proteins such

as ZO-1 and claudin-5.[17]

Extracellular Space Endothelial Cell Membrane

Intracellular Signaling

Substance P NK-1 Receptor RhoA

p-Erk1/2

TNF-α & Ang-2
Secretion

ROCK

p-MLC
Actin Stress

Fiber Formation

Increased BBB
Permeability

Tight Junction
Disruption

Click to download full resolution via product page

Caption: SP signaling cascade in brain endothelial cells leading to increased BBB permeability.

Experimental Protocols
The investigation of Substance P (3-11) and its interaction with the BBB relies on established

in vitro and in vivo methodologies.

In Vitro BBB Model: Bovine Brain Microvessel
Endothelial Cell (BBMEC) Monolayers
This is a widely used model to study the transport and metabolism of substances at the BBB.[7]

[11][12]
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Methodology:

Cell Culture: Primary BBMECs are isolated from fresh bovine brains and cultured. These

cells are often co-cultured with astrocytes or pericytes to induce a tighter barrier, mimicking

the in vivo environment.[5]

Monolayer Formation: The BBMECs are seeded onto microporous polycarbonate membrane

inserts (e.g., Transwell®). The cells are allowed to grow to confluence, forming a monolayer

that separates an apical (blood-side) and a basolateral (brain-side) chamber.

Barrier Integrity Assessment: The integrity of the monolayer is assessed by measuring the

transendothelial electrical resistance (TEER) and the paracellular flux of a marker molecule

like sucrose or inulin.

Transport Studies
Methodology:

A known concentration of the test substance (e.g., radiolabeled ³H-Substance P) is added to

the apical chamber.

At various time points, samples are taken from the basolateral chamber.

The concentration of the substance in the basolateral samples is quantified (e.g., by

scintillation counting for radiolabeled compounds).

The apparent permeability coefficient (Papp) is calculated to determine the rate of transport

across the monolayer.

Metabolism Studies
Methodology:

Substance P is incubated with the confluent BBMEC monolayers.

At different time intervals, samples are collected from the apical and/or basolateral

chambers.
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The samples are analyzed to identify and quantify the parent peptide and its metabolites.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled

with Mass Spectrometry (LC-MS/MS) or Capillary Electrophoresis with Laser-Induced

Fluorescence (CE-LIF) are employed for this purpose.[7][12]
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In Vitro Model Setup

Experimental Procedures
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Caption: Workflow for in vitro BBB transport and metabolism studies of Substance P.
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Conclusion and Future Directions
Substance P (3-11) is a significant metabolite of Substance P at the blood-brain barrier and is

capable of crossing this barrier. The transport of the parent peptide is an active, carrier-

mediated process, and while specific kinetic data for SP(3-11) is sparse, its presence in the

'brain' side of in vitro models is well-documented. The metabolism of Substance P at the BBB is

complex and concentration-dependent, with SP(3-11) being a major product. Furthermore, the

interaction of Substance P with the NK-1R on brain endothelial cells can lead to a reversible

increase in BBB permeability through mechanisms involving the RhoA/ROCK pathway and

alterations in tight junction protein complexes.

For drug development professionals, understanding the transport and metabolic fate of

Substance P and its fragments is crucial for designing CNS-targeted therapies. The ability of

SP to modulate BBB permeability also presents both a challenge and an opportunity. On one

hand, pathological increases in permeability can contribute to neuroinflammation. On the other,

transient and controlled opening of the BBB is a strategy being explored for enhancing drug

delivery to the brain.

Future research should focus on:

Elucidating the specific transporter(s) involved in the influx of Substance P and its fragments

into the brain.

Further characterizing the permeability and transport kinetics of SP(3-11) to resolve

discrepancies in the literature.

Investigating the specific biological activities of SP(3-11) within the CNS after it has crossed

the BBB.

Exploring the therapeutic potential of modulating the SP/NK-1R signaling pathway to either

protect BBB integrity in disease states or to facilitate drug delivery.

References
1. Substance P - Wikipedia [en.wikipedia.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b3053126?utm_src=pdf-body
https://en.wikipedia.org/wiki/Substance_P
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3053126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Frontiers | The Role of Substance P in the Regulation of Bone and Cartilage Metabolic
Activity [frontiersin.org]

3. moodle2.units.it [moodle2.units.it]

4. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in
Inflammatory CNS Disorders [frontiersin.org]

5. ane.pl [ane.pl]

6. nrf.com.au [nrf.com.au]

7. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN
BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

8. Investigation of the metabolism of substance P at the blood-brain barrier using LC-MS/MS
- PubMed [pubmed.ncbi.nlm.nih.gov]

9. medchemexpress.com [medchemexpress.com]

10. Investigation of substance P transport across the blood-brain barrier - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. Characteristics of substance P transport across the blood-brain barrier - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. 2024.sci-hub.se [2024.sci-hub.se]

13. mdpi.com [mdpi.com]

14. Frontiers | The Role of Substance P in Secondary Pathophysiology after Traumatic Brain
Injury [frontiersin.org]

15. Substance P reversibly compromises the integrity and function of blood-brain barrier -
PubMed [pubmed.ncbi.nlm.nih.gov]

16. Effects of substance P on human cerebral microvascular endothelial cell line hCMEC/D3
are mediated exclusively through a truncated NK-1 receptor and depend on cell confluence -
PubMed [pubmed.ncbi.nlm.nih.gov]

17. The proinflammatory peptide substance P promotes blood-brain barrier breaching by
breast cancer cells through changes in microvascular endothelial cell tight junctions -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. ["Substance P (3-11) and the blood-brain barrier"].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3053126#substance-p-3-11-and-the-blood-brain-
barrier]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2020.00077/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2020.00077/full
https://moodle2.units.it/pluginfile.php/787202/mod_folder/content/0/Lesson%202%20Blood-Brain%20Barrier%20-%20Review.pdf?forcedownload=1
https://www.frontiersin.org/journals/cellular-neuroscience/articles/10.3389/fncel.2016.00296/full
https://www.frontiersin.org/journals/cellular-neuroscience/articles/10.3389/fncel.2016.00296/full
https://ane.pl/pdf/7111.pdf
https://www.nrf.com.au/uploads/documents/Publications/TBI/The%20Role%20of%20Substance%20P%20in%20Ischaemic%20Brain%20Injury.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC1945052/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1945052/
https://pubmed.ncbi.nlm.nih.gov/17118606/
https://pubmed.ncbi.nlm.nih.gov/17118606/
https://www.medchemexpress.com/substance-p-3-11.html
https://pubmed.ncbi.nlm.nih.gov/11814631/
https://pubmed.ncbi.nlm.nih.gov/11814631/
https://pubmed.ncbi.nlm.nih.gov/16729222/
https://pubmed.ncbi.nlm.nih.gov/16729222/
https://2024.sci-hub.se/368/570602dd672cc4d9a77d78377247b198/10.1016@j.jpba.2006.10.005.pdf
https://www.mdpi.com/2076-3425/3/1/123
https://www.frontiersin.org/journals/neurology/articles/10.3389/fneur.2017.00304/full
https://www.frontiersin.org/journals/neurology/articles/10.3389/fneur.2017.00304/full
https://pubmed.ncbi.nlm.nih.gov/37390897/
https://pubmed.ncbi.nlm.nih.gov/37390897/
https://pubmed.ncbi.nlm.nih.gov/35696961/
https://pubmed.ncbi.nlm.nih.gov/35696961/
https://pubmed.ncbi.nlm.nih.gov/35696961/
https://pubmed.ncbi.nlm.nih.gov/23934616/
https://pubmed.ncbi.nlm.nih.gov/23934616/
https://pubmed.ncbi.nlm.nih.gov/23934616/
https://www.benchchem.com/product/b3053126#substance-p-3-11-and-the-blood-brain-barrier
https://www.benchchem.com/product/b3053126#substance-p-3-11-and-the-blood-brain-barrier
https://www.benchchem.com/product/b3053126#substance-p-3-11-and-the-blood-brain-barrier
https://www.benchchem.com/product/b3053126#substance-p-3-11-and-the-blood-brain-barrier
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3053126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3053126?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3053126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

